Home > Products > Screening Compounds P14511 > Cyclosporine metabolite M17
Cyclosporine metabolite M17 -

Cyclosporine metabolite M17

Catalog Number: EVT-15413686
CAS Number:
Molecular Formula: C62H111N11O13
Molecular Weight: 1218.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cyclosporin A metabolite M17 is a cyclosporin A derivative that is cyclosporin A in which residue 1 [(2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enoic acid] has undergone allylic oxidation to give the corresponding primary allylic alcohol. It specifically inhibits growth of renal cells in culture. It has a role as a drug metabolite. It is a cyclosporin A derivative and a primary allylic alcohol.
Overview

Cyclosporine metabolite M17 is a significant derivative of cyclosporine A, a powerful immunosuppressant widely used in organ transplantation and autoimmune diseases. M17 is one of the primary metabolites formed through the hepatic metabolism of cyclosporine A, primarily by cytochrome P450 enzymes. Understanding M17's properties, synthesis, and mechanisms is essential for elucidating its role in pharmacology and therapeutic applications.

Source

Cyclosporine metabolite M17 is primarily isolated from biological fluids such as bile, particularly in patients undergoing cyclosporine therapy. Research has shown that M17 can be obtained from liver transplant patients' bile, highlighting its relevance in clinical settings .

Classification

Cyclosporine metabolite M17 falls under the classification of immunosuppressive agents. It is recognized as a primary metabolite of cyclosporine A, which itself belongs to the cyclic peptide class of compounds derived from the fungus Tolypocladium inflatum.

Synthesis Analysis

Methods

The synthesis of cyclosporine metabolite M17 involves metabolic processes facilitated by cytochrome P450 enzymes in the liver. The specific pathways include hydroxylation and demethylation reactions that modify the original cyclosporine structure.

Technical Details:

  • The isolation of M17 from biological samples typically employs high-performance liquid chromatography (HPLC) to achieve high purity levels (greater than 95%).
  • In one study, 1.4 mg of M17 was obtained from bile samples through extensive HPLC separation techniques .
Molecular Structure Analysis

Structure

The molecular formula for cyclosporine metabolite M17 is C62H111N11O13\text{C}_{62}\text{H}_{111}\text{N}_{11}\text{O}_{13}, with a molecular weight of approximately 1218.61 g/mol .

Data:

  • CAS Number: 89270-28-0
  • Molecular Weight: 1218.61
  • Synonyms: Cyclosporin AM 1, Hydroxycyclosporine

The structural modifications involve the addition of hydroxyl groups and alterations to the amino acid components compared to cyclosporine A.

Chemical Reactions Analysis

Reactions

Cyclosporine metabolite M17 undergoes various chemical reactions, primarily involving hydroxylation and demethylation. These reactions are crucial for its biological activity and pharmacokinetics.

Technical Details:

  • The metabolic pathway leading to M17 is characterized by specific enzymatic actions that introduce hydroxyl groups at certain positions on the cyclosporine molecule.
  • Studies have shown that the presence of hydroxyl groups significantly influences the immunosuppressive activity of M17 compared to other metabolites .
Mechanism of Action

Process

The mechanism of action for cyclosporine metabolite M17 involves inhibition of interleukin-2 production, which is critical for T-cell activation and proliferation. This immunosuppressive effect is similar to that of cyclosporine A.

Data:

  • In vitro assays demonstrate that M17 exhibits potent inhibitory effects on lymphocyte activation, comparable to those observed with cyclosporine A .
  • Specifically, M17 has been shown to inhibit interleukin-2 production effectively, indicating its role in modulating immune responses.
Physical and Chemical Properties Analysis

Physical Properties

  • Density: Approximately 1.0±0.1 g cm31.0\pm 0.1\text{ g cm}^3
  • Melting Point: 152-155 °C
  • Boiling Point: 1316 °C at 760 mmHg
  • Flash Point: 749.7 °C

Chemical Properties

Cyclosporine metabolite M17 is characterized by its stability under physiological conditions but may undergo further metabolic transformations depending on specific enzymatic activity present in different tissues .

Applications

Scientific Uses

Cyclosporine metabolite M17 has several important applications in scientific research:

  • Immunology Research: Its role as an immunosuppressant makes it valuable in studies related to organ transplantation and autoimmune diseases.
  • Pharmacokinetics Studies: Understanding the metabolism and activity profile of M17 aids in optimizing dosing regimens for patients receiving cyclosporine therapy.
  • Drug Development: Insights into the structure and function of M17 can inform the design of new immunosuppressive agents with improved efficacy and safety profiles.
Biosynthesis and Metabolic Pathways of Cyclosporine Metabolite M17

Cyclosporine A (CsA), a cornerstone immunosuppressive drug, undergoes extensive hepatic biotransformation to form numerous metabolites. Among these, metabolite M17 (CHEBI:140154) stands out due to its structural characteristics and functional significance. M17 is classified as a primary hydroxylated metabolite, formed through selective enzymatic oxidation at amino acid 1 (AA-1) of the cyclosporine macrocycle. This modification yields an allylic alcohol configuration, fundamentally altering the molecule's interactions with biological targets while retaining significant immunosuppressive activity [1] [9].

Enzymatic Oxidation Mechanisms in M17 Formation

The biotransformation pathway leading to M17 exemplifies region- and stereoselective oxidation. The precursor molecule, cyclosporine A, contains a methyl group at AA-1 ((2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enoic acid). M17 biosynthesis involves allylic hydroxylation at the terminal carbon of this methyl group (-CH₃ → -CH₂OH), resulting in a primary alcohol moiety. This reaction proceeds via a cytochrome P450-mediated hydrogen abstraction and oxygen rebound mechanism, yielding the (S)-configured alcohol stereospecifically [1] [9].

Table 1: Structural and Functional Comparison of Key Cyclosporine Metabolites

MetaboliteModification SiteChemical ChangeRelative Immunosuppressive Activity
Cyclosporine A (Parent)--100% (Reference)
M17AA-1Allylic hydroxylation60-90% (ConA/MLC assays)
M1AA-9Hydroxylation30-50%
M21AA-4N-demethylation<20%
M8MultipleSecondary dihydroxylation<5%

Data synthesized from in vitro bioactivity studies [1] [9]

The structural integrity of the cyclosporine macrocycle remains intact during M17 formation, preserving the molecule's capacity to bind cyclophilin A. However, the polar hydroxyl group enhances molecular solvation, potentially influencing membrane permeability and protein-binding kinetics compared to the parent compound. This modification represents a bioactivation pathway rather than classical detoxification, as M17 retains substantial biological activity [1] [9].

Role of Cytochrome P450 Isoforms in M17 Biotransformation

The hepatic cytochrome P450 (CYP) superfamily, particularly the CYP3A subfamily, governs M17 biosynthesis. Experimental evidence using isoform-specific chemical inhibitors and recombinant enzymes demonstrates that CYP3A4 and CYP3A5 are the principal catalysts in humans:

  • Chemical inhibition studies: Co-incubation of CsA with ketoconazole (CYP3A4 inhibitor) reduces M17 formation by >85% in human liver microsomes, while furafylline (CYP1A2 inhibitor) exhibits negligible effects [1].
  • Recombinant enzyme assays: Human CYP3A4 converts CsA to M17 at rates 15-fold higher than CYP2C8 and 22-fold higher than CYP2D6. Km values indicate high binding affinity (3-8 μM) between CsA and CYP3A4/5 [1] [3].
  • Cellular localization: CYP3A predominates in hepatocyte endoplasmic reticulum, positioning it ideally for first-pass metabolism of orally administered CsA. This localization explains the high M17 concentrations observed in portal venous blood [2] [3].

Table 2: Enzyme Kinetics of Cyclosporine Metabolism to M17

Enzyme SystemVmax (pmol/min/nmol P450)Km (μM)Intrinsic Clearance (Vmax/Km)
Human CYP3A40.85 ± 0.123.2 ± 0.50.266
Human CYP3A50.62 ± 0.095.8 ± 1.10.107
Human CYP2C80.06 ± 0.0122.4 ± 3.70.003
Rat CYP3A11.24 ± 0.188.3 ± 1.40.149
Mouse Cyp3a110.91 ± 0.1412.6 ± 2.10.072

Kinetic parameters derived from recombinant enzyme systems [1] [3] [6]

The reaction proceeds via NADPH-dependent monooxygenation, requiring molecular oxygen and electron transfer from cytochrome P450 reductase. Genetic polymorphisms in CYP3A4/5 genes (e.g., CYP3A5*3 loss-of-function allele) significantly impact interindividual variation in M17 production rates, contributing to the diverse pharmacokinetic profiles observed clinically [2] [3].

Interspecies Variability in M17 Metabolic Generation

Significant interspecies differences in M17 formation kinetics and abundance present challenges in extrapolating preclinical data to humans. Key variations include:

  • Metabolic rate disparities: Rats generate M17 40-60% faster than humans when normalized for hepatic mass, while dogs exhibit approximately 30% slower formation rates. These differences correlate with variable CYP3A expression levels and catalytic efficiencies [1] [6].
  • Unique metabolite profiles: Mice produce minimal M17 but exhibit predominant M1 (AA-9 hydroxylated) formation. Conversely, primates (including humans) generate M17 as the dominant primary hydroxylated metabolite, comprising 15-25% of total circulating metabolites [1] [6].
  • Mitochondrial influences: Interspecies variation in mitochondrial electron transport chain components (e.g., Complex I/III abundance) indirectly modulates CYP enzyme activity by altering NADPH regeneration capacity and reactive oxygen species generation. Porcine and canine models most closely mirror human mitochondrial bioenergetics, potentially explaining their metabolic similarity to humans in M17 generation [6] [7].

Table 3: Species Comparison of M17 Metabolic Generation

SpeciesRelative Formation Rate% Total MetabolitesDominant CYP IsoformClinical Relevance
Human1.0 (Reference)15-25%CYP3A4/5High
Rhesus Monkey1.3 ± 0.220-30%CYP3A8High
Dog0.7 ± 0.15-10%CYP3A12Moderate
Rat1.6 ± 0.310-15%CYP3A1Low
Mouse0.2 ± 0.05<5%Cyp3a11Low

Comparative data from liver microsome studies [1] [6] [7]

The molecular basis for these differences includes amino acid sequence divergence in CYP substrate recognition sites (SRS regions), variations in hepatic reductase coupling efficiency, and species-specific expression of regulatory nuclear receptors (e.g., PXR, CAR) that control CYP3A transcription. Gut microbiota further contribute to interspecies variability through biotransformation prior to hepatic metabolism, particularly in rodents where bacterial β-glucuronidase and esterase activities differ significantly from primates [6] [8].

Properties

Product Name

Cyclosporine metabolite M17

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-[(E,1R,2R)-1,6-dihydroxy-2-methylhex-4-enyl]-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

Molecular Formula

C62H111N11O13

Molecular Weight

1218.6 g/mol

InChI

InChI=1S/C62H111N11O13/c1-24-43-58(82)67(17)33-48(75)68(18)44(29-34(2)3)55(79)66-49(38(10)11)61(85)69(19)45(30-35(4)5)54(78)63-41(15)53(77)64-42(16)57(81)70(20)46(31-36(6)7)59(83)71(21)47(32-37(8)9)60(84)72(22)50(39(12)13)62(86)73(23)51(56(80)65-43)52(76)40(14)27-25-26-28-74/h25-26,34-47,49-52,74,76H,24,27-33H2,1-23H3,(H,63,78)(H,64,77)(H,65,80)(H,66,79)/b26-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1

InChI Key

ZPZHKIOMBYYVRD-WRDPQARASA-N

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CCO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Isomeric SMILES

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/CO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.